molecular formula C22H20O4 B8520623 Triphen diol

Triphen diol

Cat. No. B8520623
M. Wt: 348.4 g/mol
InChI Key: KQCJZAUNKSGEFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08080675B2

Procedure details

3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-2H-chromen-7-ol 25.5 g (70 mmoles), 10% Pd/Al2O3 3.95 g and 200 ml of ethanol were combined in a 2-neck 500 ml round bottom flask. The reaction was hydrogenated at low pressure using standard conditions for 3 hours. The reaction was filtered through Celite to remove the catalyst, rinsed through with ethanol (300 ml). The filtrate was concentrated to 50 ml before being poured into chilled, stirred water (1.4 L). A pale orange precipitate formed which then formed a brown oil. The mixture was then extracted with diethyl ether, the combined organic layers washed with water (3×1 L), brine (1×500 ml), dried over anhydrous magnesium sulphate and filtered. The solvent was removed in vacuo to give red/brown oil. The product was recrystallised from diethyl ether (˜100 ml), to give brown solid which was rinsed with chilled diethyl ether to give off-white crystals 11.3 g. The 1H NMR spectrum and numbering scheme being shown below.
Name
3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-2H-chromen-7-ol
Quantity
25.5 g
Type
reactant
Reaction Step One
[Compound]
Name
Pd Al2O3
Quantity
3.95 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH2:9][O:10][C:11]3[C:16]([C:17]=2[C:18]2[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=2)=[CH:15][CH:14]=[C:13]([OH:26])[CH:12]=3)=[CH:4][CH:3]=1>C(O)C>[OH:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]2[CH:17]([C:18]3[CH:23]=[CH:22][C:21]([O:24][CH3:25])=[CH:20][CH:19]=3)[C:16]3[C:11](=[CH:12][C:13]([OH:26])=[CH:14][CH:15]=3)[O:10][CH2:9]2)=[CH:6][CH:7]=1

Inputs

Step One
Name
3-(4-hydroxyphenyl)-4-(4-methoxyphenyl)-2H-chromen-7-ol
Quantity
25.5 g
Type
reactant
Smiles
OC1=CC=C(C=C1)C=1COC2=CC(=CC=C2C1C1=CC=C(C=C1)OC)O
Name
Pd Al2O3
Quantity
3.95 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
stirred water (1.4 L)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 3 hours
Duration
3 h
FILTRATION
Type
FILTRATION
Details
The reaction was filtered through Celite
CUSTOM
Type
CUSTOM
Details
to remove the catalyst
WASH
Type
WASH
Details
rinsed through with ethanol (300 ml)
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated to 50 ml
ADDITION
Type
ADDITION
Details
before being poured
TEMPERATURE
Type
TEMPERATURE
Details
into chilled
CUSTOM
Type
CUSTOM
Details
A pale orange precipitate formed which
CUSTOM
Type
CUSTOM
Details
then formed a brown oil
EXTRACTION
Type
EXTRACTION
Details
The mixture was then extracted with diethyl ether
WASH
Type
WASH
Details
the combined organic layers washed with water (3×1 L), brine (1×500 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give red/brown oil
CUSTOM
Type
CUSTOM
Details
The product was recrystallised from diethyl ether (˜100 ml)
CUSTOM
Type
CUSTOM
Details
to give brown solid which
WASH
Type
WASH
Details
was rinsed with chilled diethyl ether

Outcomes

Product
Name
Type
product
Smiles
OC1=CC=C(C=C1)C1COC2=CC(=CC=C2C1C1=CC=C(C=C1)OC)O
Measurements
Type Value Analysis
AMOUNT: MASS 11.3 g
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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